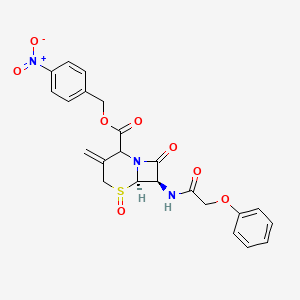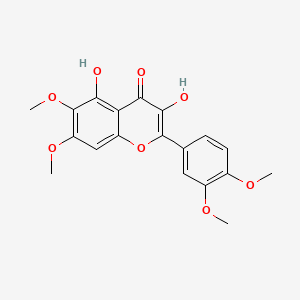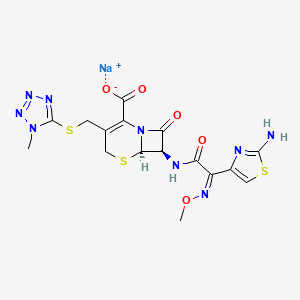
Cefmenoxime sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefmenoxime sodium is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against both gram-positive and gram-negative bacteria . It is commonly used in the treatment of various infections, including those in the respiratory tract, urinary tract, and female gynecologic and obstetric infections . The compound is characterized by its stability in the presence of beta-lactamases, making it effective against bacteria that produce these enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cefmenoxime sodium involves several key steps. The process begins with the alkylation of ethyl 2-hydroxyimino-3-oxobutanoate with dimethyl sulfate to produce ethyl (2Z)-2-methoxyimino-3-oxo-butanoate . This intermediate is then halogenated with molecular bromine to yield ethyl 4-bromo-2-methoxyimino-3-oxobutanoate . Subsequent treatment with thiourea forms ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate, which is reacted with chloroacetyl chloride to produce the amide . The final steps involve saponification, halogenation, amide formation with a cephalosporin intermediate, and thioether formation with 5-mercapto-1-methyltetrazole .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic route described above, with optimization for large-scale manufacturing. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cefmenoxime sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical usage.
Reduction: Reduction reactions are also possible but are not typically relevant to its antibiotic activity.
Substitution: Substitution reactions, particularly nucleophilic substitution, are more relevant to its synthesis and modification.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include dimethyl sulfate, molecular bromine, thiourea, chloroacetyl chloride, and 5-mercapto-1-methyltetrazole . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major product formed from the synthesis of this compound is the antibiotic itself. Other products may include intermediates and by-products from each step of the synthesis .
Wissenschaftliche Forschungsanwendungen
Cefmenoxime sodium has a wide range of applications in scientific research:
Wirkmechanismus
The bactericidal activity of cefmenoxime sodium results from its inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell . This compound is stable in the presence of various beta-lactamases, which enhances its effectiveness against resistant bacteria .
Vergleich Mit ähnlichen Verbindungen
Cefmenoxime sodium is similar to other third-generation cephalosporins, such as cefotaxime, ceftriaxone, and ceftazidime . it has unique properties that distinguish it from these compounds:
Cefotaxime: Both have broad-spectrum activity, but this compound is more stable against certain beta-lactamases.
Similar Compounds
- Cefotaxime
- Ceftriaxone
- Ceftazidime
- Cefuroxime
- Cefpodoxime
Eigenschaften
CAS-Nummer |
65085-02-1 |
|---|---|
Molekularformel |
C16H16N9NaO5S3 |
Molekulargewicht |
533.5 g/mol |
IUPAC-Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N9O5S3.Na/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);/q;+1/p-1/b21-8-;/t9-,13-;/m1./s1 |
InChI-Schlüssel |
RXYOYKDBLLALFG-FAIYLGIWSA-M |
Isomerische SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Kanonische SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


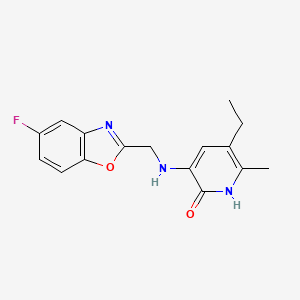
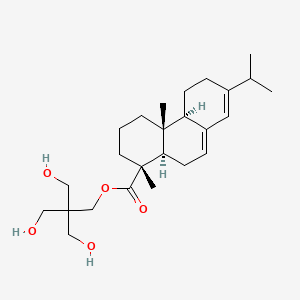
![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
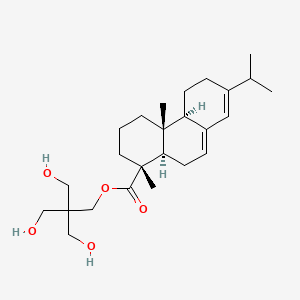
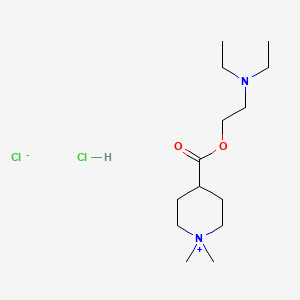

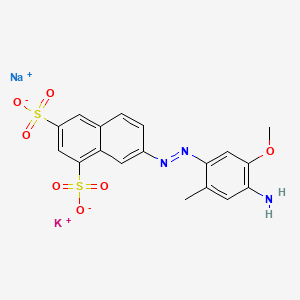
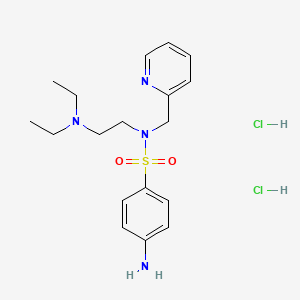
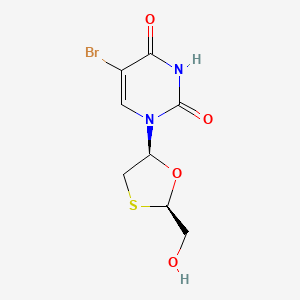
![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)

